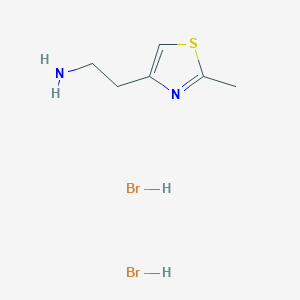

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles and 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles has been reported . These compounds bear a lipophilic end, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research. One of the primary uses of this compound is for the modification of cysteine residues in proteins. This modification can be used to study the structure and function of proteins, as well as to investigate protein-protein interactions. This compound has also been used to study the function of ion channels and transporters, as well as to investigate the role of cysteine residues in enzyme catalysis.

Wirkmechanismus

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and transcription processes .

Pharmacokinetics

The compound’s solubility and stability at room temperature suggest that it may have good bioavailability .

Result of Action

The interaction with dna and topoisomerase ii suggests that it may cause dna double-strand breaks, leading to cell cycle arrest and ultimately, cell death .

Action Environment

The compound’s stability at room temperature suggests that it may be stable under a variety of environmental conditions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide in lab experiments is its high reactivity towards cysteine residues, which allows for efficient modification of proteins. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its non-specific reactivity towards other nucleophiles, which can result in unwanted modifications of proteins. Additionally, the irreversible nature of some this compound modifications can limit their usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide in scientific research. One potential area of research is the development of more selective thiol-reactive reagents that can target specific cysteine residues in proteins. Another area of research is the use of this compound in conjunction with other reagents to study protein-protein interactions and enzyme catalysis. Additionally, the use of this compound in combination with other techniques such as mass spectrometry and X-ray crystallography can provide a more comprehensive understanding of protein structure and function.

Synthesemethoden

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide can be synthesized by the reaction of 2-bromoacetic acid with 2-methyl-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to yield this compound dihydrobromide. The purity of the final product can be increased by recrystallization from ethanol.

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2BrH/c1-5-8-6(2-3-7)4-9-5;;/h4H,2-3,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCAHDLMRJDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2938908.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)